molecular formula C17H15N3OS2 B2577986 2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034576-40-2

2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2577986
CAS No.: 2034576-40-2
M. Wt: 341.45
InChI Key: XDJBLDAZIVEPDK-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylthio group and a thiophen-2-yl-pyridin-3-yl-methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Nicotinamide Core: Starting with nicotinic acid, the carboxyl group is converted to an amide via reaction with ammonia or an amine.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group on the nicotinamide.

    Attachment of the Thiophen-2-yl-pyridin-3-yl-methyl Moiety: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophen-2-yl-pyridin-3-yl-methyl group to the nicotinamide core.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or photonic properties, given the presence of the thiophene and pyridine rings which are known for their conductive and light-absorbing characteristics.

Mechanism of Action

The mechanism by which 2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide exerts its effects depends on its application. In medicinal chemistry, it may act by modulating enzyme activity or interacting with specific receptors. The molecular targets could include enzymes involved in nicotinamide metabolism or receptors that bind to the pyridine or thiophene moieties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(pyridin-3-ylmethyl)nicotinamide
  • 2-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
  • 2-(ethylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Uniqueness

Compared to similar compounds, 2-(methylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is unique due to the specific positioning of the thiophen-2-yl group and the methylthio substitution. These structural features can significantly influence its chemical reactivity and biological activity, making it a distinct entity in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-methylsulfanyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-22-17-13(6-3-9-19-17)16(21)20-11-12-5-2-8-18-15(12)14-7-4-10-23-14/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJBLDAZIVEPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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